molecular formula C24H21NO4 B2652931 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one CAS No. 859669-65-1

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one

Cat. No.: B2652931
CAS No.: 859669-65-1
M. Wt: 387.435
InChI Key: CQSWHLGNSRLUOX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of methoxyphenyl groups and an amino group attached to the chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-7-((4-hydroxyphenyl)amino)-2-methyl-4H-chromen-4-one.

    Reduction: Formation of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-dihydrochromen-4-one.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromenone core can interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-7-((4-hydroxyphenyl)amino)-2-methyl-4H-chromen-4-one
  • 3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-dihydrochromen-4-one
  • 4-methoxyphenyl isocyanate

Uniqueness

3-(4-methoxyphenyl)-7-((4-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is unique due to its dual methoxyphenyl and amino functional groups, which confer specific chemical reactivity and biological activity. Its chromenone core also provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

7-(4-methoxyanilino)-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-15-23(16-4-9-19(27-2)10-5-16)24(26)21-13-8-18(14-22(21)29-15)25-17-6-11-20(28-3)12-7-17/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSWHLGNSRLUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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